
2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt
Overview
Description
2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt is a synthetic organic compound featuring a unique azetidine core conjugated with a pyridine moiety. Its structure comprises:
- Azetidine ring: A four-membered saturated heterocycle with a carboxylic acid methylamide group at the C2 position.
- Trifluoroacetic acid (TFA) salt: Enhances solubility and stability, a common formulation choice for basic amines in pharmaceutical chemistry .
The azetidine ring confers conformational rigidity, while the pyridine moiety may engage in hydrogen bonding or π-π stacking interactions with biological targets.
Biological Activity
2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt, often referred to as AZE, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H20F3N3O3
- CAS Number : 1361115-95-8
- Molecular Weight : 347.33 g/mol
The biological activity of AZE is primarily attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, apoptosis, and protein synthesis. Notably, AZE has been shown to mimic proline, leading to misincorporation during protein biosynthesis. This misincorporation triggers the unfolded protein response (UPR), which is critical in cellular stress responses.
1. Anti-inflammatory Effects
AZE exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that AZE reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This reduction is associated with decreased nitric oxide (NO) release and improved cell viability under inflammatory conditions .
2. Apoptotic Induction
Research indicates that AZE can induce apoptosis in various cell types by modulating Bcl2 and BAX protein expression. The compound has been shown to increase the expression of pro-apoptotic markers while decreasing anti-apoptotic factors, suggesting a potential role in cancer therapy .
3. Plant Growth Inhibition
Interestingly, AZE has been identified as a broad inhibitor of plant growth. Studies in Arabidopsis have shown that AZE can significantly reduce growth, which can be reversed by supplementation with L-Proline but not D-Proline. This highlights its potential use in agricultural applications as a growth regulator .
Case Studies
In Vitro Studies
In vitro experiments have consistently shown that AZE alters cell morphology and viability in response to inflammatory stimuli. For instance, BV2 microglial cells treated with AZE exhibited significant changes in gene expression profiles related to inflammation and apoptosis .
Proteomics Analysis
Proteomics studies revealed that AZE is misincorporated into proteins at a rate exceeding 5% in plant tissues. This misincorporation affects numerous proteins involved in stress responses and metabolism, providing insights into the broader implications of AZE on cellular function .
Q & A
Q. What are the key synthetic pathways for this compound, and what challenges arise in achieving high yields?
Basic
The synthesis typically involves multi-step organic reactions, including:
- Azetidine ring formation via cyclization of precursor amines or halogenated intermediates.
- Introduction of the pyridinylpropyl group through alkylation or nucleophilic substitution under anhydrous conditions.
- Amidation to attach the methylamide group, often using carbodiimide coupling reagents.
- Salt formation with trifluoroacetic acid (TFA) to improve solubility and stability .
Challenges :
- Steric hindrance from the azetidine ring and pyridinyl group can reduce reaction efficiency.
- Purity control requires rigorous purification (e.g., column chromatography, recrystallization) due to byproducts from incomplete substitutions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with peaks for the azetidine ring (δ ~3.5–4.5 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., 348.32 g/mol) and detects impurities at trace levels .
- X-ray Crystallography : Resolves stereochemical configuration if single crystals are obtained .
Q. How can computational methods optimize reaction design for this compound?
Advanced
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent choice, temperature) .
- Machine Learning : Analyzes historical reaction data to recommend optimal stoichiometric ratios or catalysts, reducing trial-and-error experimentation .
- Molecular Dynamics Simulations : Model interactions between the compound and biological targets (e.g., enzymes) to guide functionalization strategies .
Example : ICReDD’s integrated approach combines computational path searches with experimental validation, accelerating reaction discovery by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data?
Advanced
- Dose-Response Reassessment : Validate activity across multiple cell lines or in vivo models to rule out cell-specific artifacts .
- Metabolic Stability Testing : Use hepatic microsomes to assess if discrepancies arise from rapid degradation in certain assays .
- Target Engagement Studies : Employ techniques like Surface Plasmon Resonance (SPR) to directly measure binding affinity to hypothesized targets (e.g., GPCRs) .
Case Study : Fluorinated pyrrolidine analogs showed conflicting IC values due to varying assay pH levels; adjusting buffer systems resolved inconsistencies .
Q. What statistical experimental design approaches are optimal for studying synthesis parameters?
Advanced
- Factorial Design : Systematically varies parameters (e.g., temperature, catalyst loading) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reaction time vs. purity) to pinpoint optimal conditions .
- Taguchi Methods : Reduces experimental runs while maximizing signal-to-noise ratios for critical factors like solvent polarity .
Application : A study on azetidine derivatives used a 2 factorial design to optimize alkylation efficiency, achieving 85% yield with minimal byproducts .
Q. What is the hypothesized mechanism of action for this compound, and how is it validated?
Advanced
- Hypothesis : The compound may modulate nicotinic acetylcholine receptors (nAChRs) due to structural similarity to pyridinyl-azetidine pharmacophores .
- Validation Methods :
Data Conflict Note : Contradictory inhibition data may arise from off-target effects; orthogonal assays (e.g., calcium imaging + SPR) are recommended .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally and functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Analogues with Azetidine Cores
- Pyrazine vs. Pyridine Moieties: Replacement of pyridin-4-yl with pyrazin-2-yl (as in ) introduces an additional nitrogen atom in the aromatic ring.
- Amide Substitution : The target compound’s methylamide group differs from the dimethylamide in the pyrazine analog. Methylamide’s smaller size may enhance steric accessibility for target binding, while dimethylamide could increase lipophilicity .
Functional Analogues with Receptor Antagonism
- CPP (NMDA Receptor Antagonist) : While CPP shares a propyl linker and nitrogen-rich heterocycles (piperazine vs. azetidine), its phosphonic acid group enables competitive NMDA receptor antagonism (pA₂ = 5.66) . The target compound lacks phosphonic acid but may exploit azetidine’s rigidity for allosteric modulation.
Pyridine Derivatives with Varied Backbones
- 2-(Pyridin-3-yl)acetic acid hydrochloride : This simpler derivative lacks the azetidine core and amide functionality, limiting its utility in receptor targeting. Its structural similarity (88% to pyridin-4-yl analogs) highlights the importance of backbone complexity for biological activity .
Solubility and Stability Considerations
- Trifluoroacetic Acid Salt : The TFA counterion improves aqueous solubility, a feature shared with pyridinecarboxylic acid derivatives (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid ). However, TFA salts may require careful handling due to reactivity with strong acids/bases .
Research Implications and Gaps
- Pharmacological Data: Direct activity data for the target compound is absent in the provided evidence.
- Synthetic Feasibility : The compound’s complexity (azetidine + pyridine) may pose challenges in large-scale synthesis compared to simpler pyridine-acetic acid derivatives .
Properties
IUPAC Name |
N-methyl-2-(3-pyridin-4-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.C2HF3O2/c1-14-12(17)13(7-10-16-13)6-2-3-11-4-8-15-9-5-11;3-2(4,5)1(6)7/h4-5,8-9,16H,2-3,6-7,10H2,1H3,(H,14,17);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRABNHYTLKAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCN1)CCCC2=CC=NC=C2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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